![molecular formula C18H20F2N2OS B4123337 1-[4-(Butan-2-yl)phenyl]-3-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B4123337.png)
1-[4-(Butan-2-yl)phenyl]-3-[2-(difluoromethoxy)phenyl]thiourea
Overview
Description
N-(4-sec-butylphenyl)-N’-[2-(difluoromethoxy)phenyl]thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of a sec-butyl group attached to a phenyl ring and a difluoromethoxy group attached to another phenyl ring, both connected through a thiourea linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sec-butylphenyl)-N’-[2-(difluoromethoxy)phenyl]thiourea typically involves the reaction of 4-sec-butylaniline with 2-(difluoromethoxy)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The general reaction scheme is as follows:
Step 1: Dissolve 4-sec-butylaniline in an organic solvent.
Step 2: Add 2-(difluoromethoxy)phenyl isothiocyanate to the solution.
Step 3: Reflux the mixture for several hours.
Step 4: Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of N-(4-sec-butylphenyl)-N’-[2-(difluoromethoxy)phenyl]thiourea may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
N-(4-sec-butylphenyl)-N’-[2-(difluoromethoxy)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
N-(4-sec-butylphenyl)-N’-[2-(difluoromethoxy)phenyl]thiourea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Agriculture: It is explored as a potential herbicide or pesticide due to its ability to interfere with specific biochemical pathways in plants and pests.
Material Science: It is investigated for its potential use in the development of novel materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-sec-butylphenyl)-N’-[2-(difluoromethoxy)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. In the case of receptor interaction, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N’-[2-(difluoromethoxy)phenyl]thiourea
- N-(4-tert-butylphenyl)-N’-[2-(difluoromethoxy)phenyl]thiourea
- N-(4-sec-butylphenyl)-N’-phenylthiourea
Uniqueness
N-(4-sec-butylphenyl)-N’-[2-(difluoromethoxy)phenyl]thiourea is unique due to the presence of both the sec-butyl group and the difluoromethoxy group, which confer specific physicochemical properties and biological activities. The combination of these functional groups can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-[2-(difluoromethoxy)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2OS/c1-3-12(2)13-8-10-14(11-9-13)21-18(24)22-15-6-4-5-7-16(15)23-17(19)20/h4-12,17H,3H2,1-2H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINKXILLHNLQNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-bromophenyl)(phenyl)methyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B4123255.png)
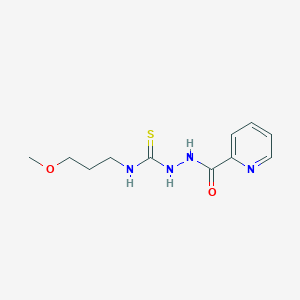
![N-(4-acetylphenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)urea](/img/structure/B4123279.png)

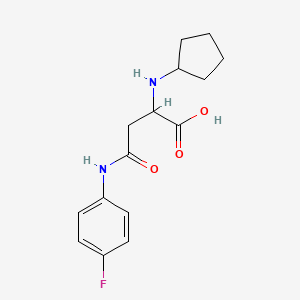
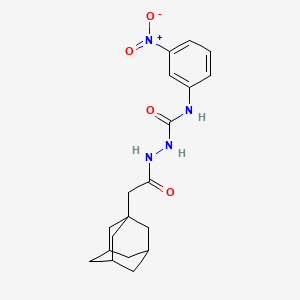
![1-{[5-(3,4-DIMETHOXYPHENYL)-2-METHYL-3-FURYL]CARBONYL}-2-PYRROLIDINECARBOXYLIC ACID](/img/structure/B4123318.png)
![N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4123319.png)
![2-[(4-bromophenyl)sulfonylamino]-N-(2,4-dichlorophenyl)propanamide](/img/structure/B4123326.png)
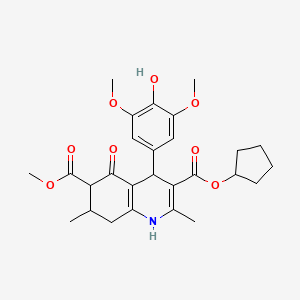
![1-(2,3-dimethylphenoxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol](/img/structure/B4123333.png)
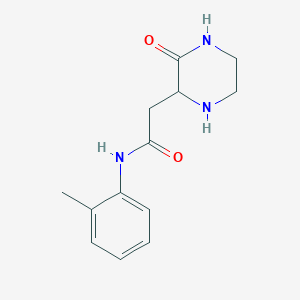
![Methyl 2-[({2-[phenyl(phenylsulfanyl)acetyl]hydrazinyl}carbonyl)amino]benzoate](/img/structure/B4123344.png)
![N-(2-chlorobenzyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4123349.png)
